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4-(2,3-Dichlorophenoxy)aniline -

4-(2,3-Dichlorophenoxy)aniline

Catalog Number: EVT-14009966
CAS Number:
Molecular Formula: C12H9Cl2NO
Molecular Weight: 254.11 g/mol
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Product Introduction

Synthetic Methodologies and Industrial Production of 4-(2,3-Dichlorophenoxy)aniline

Catalytic Reduction Techniques for Nitrophenyl Ether Derivatives

The synthesis of 4-(2,3-dichlorophenoxy)aniline primarily relies on catalytic reduction of its nitro precursor, 2,3-dichlorophenyl-4'-nitrophenyl ether. Advanced catalytic systems have replaced traditional iron powder reduction, with hydrazine hydrate emerging as a key reducing agent. A prominent method employs a composite catalyst of iron trichloride (FeCl₃) and activated carbon, facilitating the selective reduction of the nitro group to an amine. This reaction occurs in organic solvents (toluene, xylene, or chlorobenzene) at 80–100°C, achieving near-quantitative yields (~98%) within hours [1]. The catalytic mechanism involves Fe³⁺/Fe²⁺ redox cycling, where hydrazine acts as a hydrogen donor, minimizing over-reduction or dehalogenation side reactions. Alternative catalysts include Raney nickel for hydrogenation and tin(II) chloride for acidic reductions, though the latter generates stoichiometric metal waste [2] [5].

Table 1: Catalytic Systems for Nitrophenyl Ether Reduction

CatalystReducing AgentSolventTemperature (°C)Yield (%)
FeCl₃/activated carbonHydrazine hydrateToluene80–10098
SnCl₂·2H₂OHClMethanolReflux45
Pd/CH₂ (g)Ethanol25–6090–95*

*Estimated from analogous chloronitrobenzene reductions [3] [5].

Comparative Analysis of Hydrazine Hydrate vs. Iron Powder Reduction Efficiency

Conventional iron powder reduction suffers from environmental and operational drawbacks. Iron-mediated processes generate ~3 kg of iron sludge per kg of product, requiring complex extraction and purification (e.g., solvent washing, filtration). This reduces yields to ~90% due to product entrainment in sludge and increases disposal costs [1]. In contrast, hydrazine hydrate reduction with FeCl₃/activated carbon achieves 98% yield with negligible solid waste. The catalyst is recoverable via filtration and reusable for ≥5 cycles without significant activity loss. Additionally, hydrazine’s high selectivity avoids chlorophenol byproducts formed in iron-based routes due to ether bond cleavage. However, hydrazine’s exothermic decomposition risk necessitates careful temperature control below 100°C [1] [3].

Solvent Selection and Catalyst Recovery in Green Synthesis Approaches

Solvent choice critically influences reaction efficiency and sustainability. Aprotic solvents like toluene and chlorobenzene optimize 4-(2,3-dichlorophenoxy)aniline synthesis by:

  • Dissolving hydrophobic substrates while tolerating aqueous hydrazine.
  • Enabling catalyst recovery: Insoluble FeCl₃/activated carbon composites are filtered post-reaction with >95% mass recovery [1].
  • Reducing energy use: Lower boiling points (e.g., toluene, 111°C) vs. dimethylformamide (DMF, 153°C) simplify solvent removal.

Recent advances emphasize continuous-flow systems to intensify reactions. For analogous 4-nitroaniline synthesis, microreactors using N-methyl-2-pyrrolidone (NMP) achieve 95% conversion in minutes vs. hours in batch reactors, by enhancing heat/mass transfer and enabling superheated conditions (200°C, 4.5 MPa) safely [3]. Though unapplied to 4-(2,3-dichlorophenoxy)aniline, this approach holds promise for scaling chloroaniline derivatives.

Table 2: Solvent Performance in Catalytic Reduction

Solvent*Relative RateCatalyst Recovery (%)Advantages
Toluene1.098Low cost, easy recycling
Chlorobenzene0.997High boiling, inert
Xylene1.196Improved solubility
Ethanol0.6<50Green solvent, but poor catalyst recovery

*Normalized to toluene [1] [3].

Scalability Challenges in Industrial Production of Chloroaniline Derivatives

Industrial production faces three key hurdles:

  • Byproduct Management: Hydrazine reduction releases N₂ gas, requiring pressure-controlled reactors to prevent foaming or vessel overpressure. In contrast, iron reduction generates Fe₃O₄ sludge, demanding costly disposal [1] [7].
  • Purification Complexity: Crude 4-(2,3-dichlorophenoxy)aniline contains residual solvents and isomeric impurities. Recrystallization from ethanol/water mixtures achieves >95% purity but adds unit operations. Continuous-flow systems could integrate reaction and extraction to streamline purification [3].
  • Feedstock Constraints: 2,3-Dichlorophenol (precursor for nitrophenyl ether synthesis) is less commercially available than 2,4-dichlorophenol, complicating supply chains. EU aniline production exceeds 600,000 tons/year, but chloroaniline derivatives require specialized synthesis lines [7].

Advances like catalyst immobilization and flow chemistry are emerging solutions. For instance, fixed-bed reactors with supported metal catalysts could enable continuous hydrogenation, minimizing waste and improving throughput for such specialty amines [3] [8].

Properties

Product Name

4-(2,3-Dichlorophenoxy)aniline

IUPAC Name

4-(2,3-dichlorophenoxy)aniline

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H,15H2

InChI Key

WYLRJCBHCNGHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)N

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